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molecular formula C15H14O3 B8763982 3-Hydroxy-4-(2-phenylethoxy)benzaldehyde CAS No. 220718-64-9

3-Hydroxy-4-(2-phenylethoxy)benzaldehyde

Cat. No. B8763982
M. Wt: 242.27 g/mol
InChI Key: OAOJBMHAQUUUTE-UHFFFAOYSA-N
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Patent
US07105554B2

Procedure details

(2-Bromoethyl)benzene (20 mL, 0.14 mol, 2 eq) was added to a stirred solution of 3,4-dihydroxybenzaldehyde (10 g, 0.072 mol, 1 eq), tetra-n-butylammonium iodide (27 g, 0.072 mol, 1 eq) and cesium carbonate (14.2 g, 0.043 mol, 0.6 eq) in N,N-dimethylformamide (50 mL). The solution was stirred overnight, then concentrated in vacuo and diluted with ethyl acetate (200 mL). The organic solution was washed with 1M HCl (2×200 mL), and brine (200 mL), dried over sodium sulfate and evaporated. The residue was purified by chromatography on silica gel, eluting with toluene:ethyl acetate (19:1). This gave the product as a colourless oil which crystallized on standing (2.71 g, 15%). RF (toluene:ethyl acetate, 9:1) 0.31. 1H NMR (CDCl3) δ 9.84 (s, 1H, O═C—H), 6.96 (d, 1H, J 8.3 Hz, ArH), 5.64 (s, 1H, OH), 4.36 (t, 2H, J 7.2 Hz, OCH2CH2Ph), 3.17 (t, 2H, J 7.2 Hz, OCH2CH2Ph).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
27 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[OH:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[OH:19])[CH:14]=[O:15].C(=O)([O-])[O-].[Cs+].[Cs+]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[OH:10][C:11]1[CH:12]=[C:13]([CH:16]=[CH:17][C:18]=1[O:19][CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:14]=[O:15] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
BrCCC1=CC=CC=C1
Name
Quantity
10 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1O
Name
cesium carbonate
Quantity
14.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
27 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (200 mL)
WASH
Type
WASH
Details
The organic solution was washed with 1M HCl (2×200 mL), and brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel
WASH
Type
WASH
Details
eluting with toluene:ethyl acetate (19:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC=1C=C(C=O)C=CC1OCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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